molecular formula C12H10N2O2 B12803071 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol CAS No. 61466-16-8

2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol

Cat. No.: B12803071
CAS No.: 61466-16-8
M. Wt: 214.22 g/mol
InChI Key: FTKVCKDRRWZYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyrimidine ring, with a hydroxyl group at the 5-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol typically involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines . This reaction is facilitated by the presence of a base and proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.

    Reduction: The chromene ring can be reduced to form a dihydrochromene derivative.

    Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-one.

    Reduction: Formation of 2-Methyl-5,6-dihydro-5H-chromeno[4,3-d]pyrimidin-5-ol.

    Substitution: Formation of derivatives with various functional groups at the 2-position.

Mechanism of Action

The mechanism of action of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol is unique due to its specific structural features, such as the fused chromene and pyrimidine rings, and the presence of both a hydroxyl and a methyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

61466-16-8

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-5H-chromeno[4,3-d]pyrimidin-5-ol

InChI

InChI=1S/C12H10N2O2/c1-7-13-6-9-11(14-7)8-4-2-3-5-10(8)16-12(9)15/h2-6,12,15H,1H3

InChI Key

FTKVCKDRRWZYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(OC3=CC=CC=C3C2=N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.